N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine
CAS No.: 1038376-18-9
Cat. No.: VC3429954
Molecular Formula: C14H23NO
Molecular Weight: 221.34 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine - 1038376-18-9](/images/structure/VC3429954.png)
Specification
CAS No. | 1038376-18-9 |
---|---|
Molecular Formula | C14H23NO |
Molecular Weight | 221.34 g/mol |
IUPAC Name | N-[2-(2-propan-2-ylphenoxy)ethyl]propan-1-amine |
Standard InChI | InChI=1S/C14H23NO/c1-4-9-15-10-11-16-14-8-6-5-7-13(14)12(2)3/h5-8,12,15H,4,9-11H2,1-3H3 |
Standard InChI Key | ZFKBVMRHXFCPFY-UHFFFAOYSA-N |
SMILES | CCCNCCOC1=CC=CC=C1C(C)C |
Canonical SMILES | CCCNCCOC1=CC=CC=C1C(C)C |
Introduction
Chemical Identity and Basic Properties
N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine is defined by specific chemical identifiers that establish its molecular identity. The compound is characterized by a secondary amine connected to a phenoxy group through an ethylene linker.
Parameter | Value |
---|---|
Chemical Name | N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine |
CAS Registry Number | 1038376-18-9 |
Molecular Formula | C₁₄H₂₃NO |
Molecular Weight | 221.34 g/mol |
Commercial Purity | Minimum 95% |
SMILES Notation | CCCNCCOC1=CC=CC=C1C(C)C |
The molecular structure consists of an aromatic ring with an isopropyl substituent at the 2-position, connected via an oxygen atom to an ethylene chain, which then links to a secondary amine with a propyl group. This arrangement creates a molecule with both hydrophobic regions (isopropyl and propyl groups) and hydrophilic features (amine functionality) .
Structural Analysis and Chemical Features
Functional Groups and Molecular Architecture
The chemical properties and reactivity of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine are governed by its functional groups and their spatial arrangement:
The integration of these functional groups results in a molecule with amphiphilic character, combining lipophilic aromatic and alkyl regions with a hydrophilic amine group. This arrangement influences the compound's solubility profile, making it likely soluble in organic solvents while potentially showing limited water solubility except under acidic conditions .
Structural Comparison with Related Compounds
Comparing N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine with structurally similar compounds provides insights into its expected properties:
These structural comparisons highlight the unique features of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine and provide context for understanding its chemical behavior and potential applications.
Supplier | Product Reference | Status | Quantity | Additional Information |
---|---|---|---|---|
CymitQuimica | 3D-NRB37618 | Discontinued | 5g | Minimum purity 95% |
TH Sci | TS114724 | Not specified | Not specified | Not provided |
Santa Cruz Biotechnology | Not specified | Not specified | Not specified | Listed in product catalog |
Huateng Science | Catalog ID: 2045256 | Not specified | Not specified | Listed among amine compounds |
The discontinued status from CymitQuimica suggests either limited commercial demand or potential replacement by compounds with similar or improved properties. The compound appears to have been primarily synthesized for research purposes rather than large-scale industrial applications .
Physical and Chemical Properties
Predicted Physical Properties
Based on its molecular structure, N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine would likely exhibit the following physical properties:
Property | Predicted Characteristic | Rationale |
---|---|---|
Physical state at room temperature | Likely a colorless to pale yellow liquid or low-melting solid | Based on molecular weight and expected intermolecular forces |
Solubility in organic solvents | Good solubility in ethanol, methanol, chloroform, dichloromethane, and other organic solvents | Presence of both hydrophobic groups and a polar amine functional group |
Solubility in water | Limited solubility in neutral water; improved solubility in acidified water | Secondary amine can be protonated in acidic conditions, enhancing water solubility |
Vapor pressure | Relatively low | Due to molecular weight and potential for hydrogen bonding |
Boiling point | Expected to be >200°C at atmospheric pressure | Based on molecular weight and functional groups present |
These predictions are based on general chemical principles and comparisons with compounds of similar structural features, as specific experimental data for this compound is limited in the available literature.
Chemical Reactivity
The structure of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine suggests several important aspects of chemical reactivity:
Acid-Base Properties
The secondary amine functional group confers basic properties to the molecule:
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Expected to act as a Brønsted-Lowry base with a pKa value of the conjugate acid likely in the range of 10-11, typical for secondary alkylamines
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Forms ammonium salts when treated with acids, which would alter solubility profiles and crystallization behavior
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The nitrogen lone pair could participate in coordination chemistry with suitable metal ions
Analytical Characterization
While comprehensive analytical data for N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine is limited in the available literature, standard analytical techniques would be expected to yield the following characteristic results:
Analytical Method | Expected Key Features |
---|---|
¹H NMR Spectroscopy | Signals for aromatic protons (δ ~7.0-7.5 ppm); methyl groups of isopropyl (doublet, δ ~1.0-1.5 ppm); methine of isopropyl (multiplet, δ ~2.5-3.5 ppm); methylene protons adjacent to oxygen and nitrogen (multiplets, δ ~3.5-4.5 ppm); propyl chain protons (multiple signals, δ ~0.8-1.8 ppm); N-H proton (broad singlet, variable position) |
¹³C NMR Spectroscopy | Signals for aromatic carbons (δ ~115-155 ppm); methylene carbons of ethyl bridge (δ ~65-70 ppm for C-O, δ ~45-50 ppm for C-N); isopropyl carbons (methine ~25-30 ppm, methyls ~20-25 ppm); propyl chain carbons (multiple signals, δ ~10-45 ppm) |
IR Spectroscopy | N-H stretching (~3300-3500 cm⁻¹); C-H stretching (aromatic ~3030 cm⁻¹, aliphatic ~2850-2950 cm⁻¹); C-O stretching (~1200-1250 cm⁻¹); aromatic ring vibrations (~1450-1600 cm⁻¹) |
Mass Spectrometry | Molecular ion peak at m/z 221; fragmentation pattern likely showing cleavage at C-N and C-O bonds |
These predicted spectroscopic properties would be valuable for confirming the identity and purity of synthesized N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine.
Future Research Directions
Several research avenues would significantly enhance understanding of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine:
Comprehensive Physical Characterization
A systematic study of physical properties would provide valuable data:
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Determination of precise melting/boiling points
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Measurement of octanol-water partition coefficient
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Crystal structure analysis if crystalline form can be obtained
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Thermal stability studies
These fundamental physical parameters would provide a more complete profile of the compound's behavior under various conditions.
Synthetic Methodology Development
Research into efficient synthesis routes would be beneficial:
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Optimization of reaction conditions for high yield and purity
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Development of green chemistry approaches to its preparation
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Investigation of scalable synthetic methods
Improved synthetic methods could potentially revive commercial interest in the compound if valuable applications are identified.
Structure-Activity Relationship Studies
Exploring the relationship between chemical structure and biological activity:
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Synthesis and testing of structural analogs with systematic variations
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Evaluation of binding to relevant biological targets
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Computational modeling of molecular interactions
Such studies could reveal previously unexplored applications for this compound class.
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